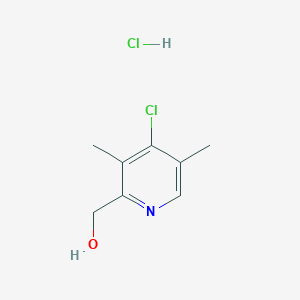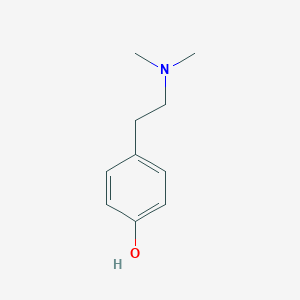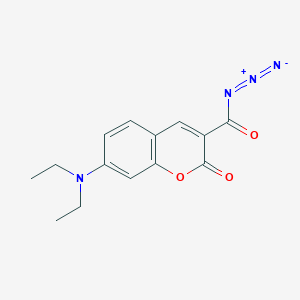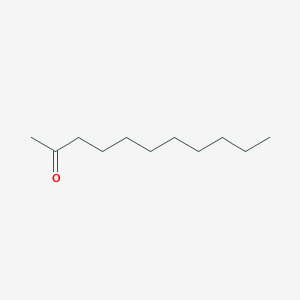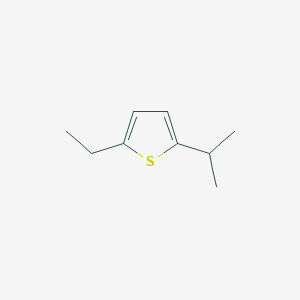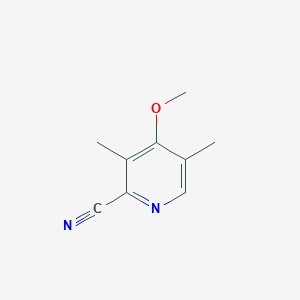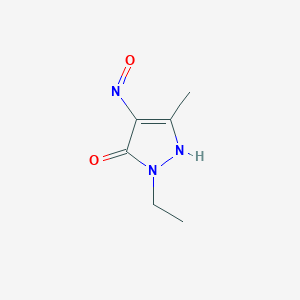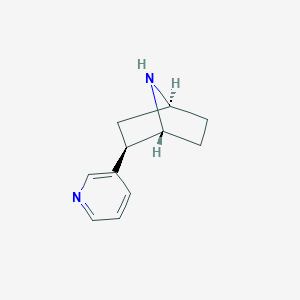
Norchloroepibatidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norchloroepibatidine (nAChR agonist) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience and medicinal chemistry. The compound is known for its ability to interact with nicotinic acetylcholine receptors (nAChRs), which are known to play a crucial role in various physiological and biochemical processes in the human body.
Mecanismo De Acción
Norchloroepibatidine acts as an agonist of Norchloroepibatidine, which are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. The compound binds to the receptor site of the Norchloroepibatidine, leading to the opening of the ion channel and the influx of cations into the cell. This influx of cations leads to depolarization of the cell membrane, which triggers the release of neurotransmitters and the subsequent activation of downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Norchloroepibatidine are largely dependent on the specific nAChR subtype that the compound interacts with. The compound has been shown to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. The compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Norchloroepibatidine has several advantages for use in lab experiments. The compound is highly selective for Norchloroepibatidine, which allows for specific modulation of these receptors without affecting other ion channels or receptors. The compound is also highly potent, which allows for the use of low concentrations in experiments. However, the compound has some limitations, including its relatively short half-life and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of Norchloroepibatidine. One potential direction is the development of more potent and selective analogs of the compound. Another potential direction is the study of the compound's effects on other physiological and biochemical processes, including immune function and metabolism. Additionally, the compound's potential use in the treatment of various neurological disorders should be further explored, including its potential use in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of Norchloroepibatidine involves several steps, starting with the preparation of 2-bromo-5-chloropyridine, which is then treated with sodium hydride to form the corresponding pyridine anion. The pyridine anion is then reacted with 2,6-dimethylphenyl isocyanate to form the desired product Norchloroepibatidine. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
Norchloroepibatidine has been extensively studied for its potential applications in the field of neuroscience and medicinal chemistry. The compound has been shown to interact with Norchloroepibatidine, which are known to play a crucial role in various physiological and biochemical processes in the human body. The compound has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has also been studied for its potential use in pain management.
Propiedades
Número CAS |
155322-26-2 |
|---|---|
Nombre del producto |
Norchloroepibatidine |
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(1R,2R,4S)-2-pyridin-3-yl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H14N2/c1-2-8(7-12-5-1)10-6-9-3-4-11(10)13-9/h1-2,5,7,9-11,13H,3-4,6H2/t9-,10+,11+/m0/s1 |
Clave InChI |
GYACOUGJSVTBRX-HBNTYKKESA-N |
SMILES isomérico |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=CC=C3 |
SMILES |
C1CC2C(CC1N2)C3=CN=CC=C3 |
SMILES canónico |
C1CC2C(CC1N2)C3=CN=CC=C3 |
Otros números CAS |
155322-26-2 |
Sinónimos |
(1S,2S,4R)-exo-2-(3-pyridyl)-7-azabicyclo(2.2.1)heptane 2-(3-pyridyl)-7-azabicyclo(2.2.1)heptane hydrochloride norchloroepibatidine norchloroepibatidine dihydrochloride, (exo-(+-))-isomer norchloroepibatidine, (1R-exo)-isomer norchloroepibatidine, (endo-(+-))-isomer norchloroepibatidine, (exo-(+-))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



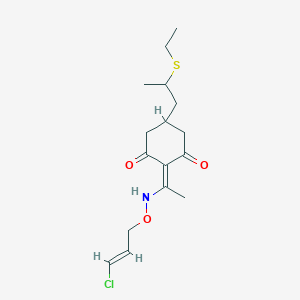
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
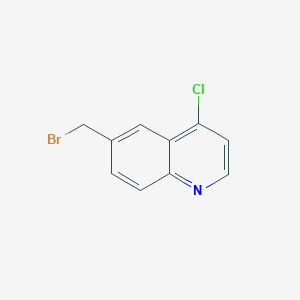
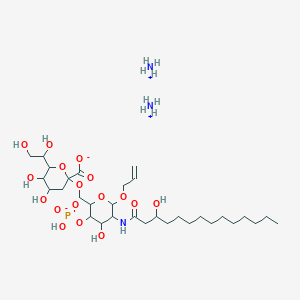
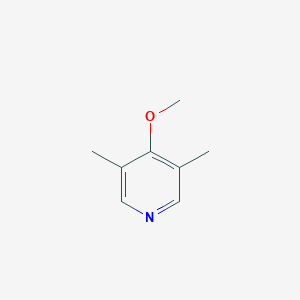
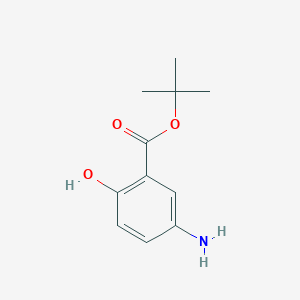
![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
